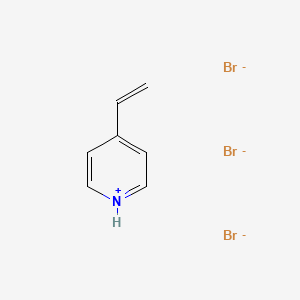
4-Ethenylpyridin-1-ium;tribromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenylpyridin-1-ium;tribromide is a polymeric compound known for its strong oxidizing properties. It is widely used in organic synthesis due to its ability to facilitate various chemical transformations under mild conditions. This compound is particularly valued for its role in the selective oxidation of alcohols and the oxidative deprotection of trimethylsilyl ethers .
Vorbereitungsmethoden
4-Ethenylpyridin-1-ium;tribromide is synthesized by reacting poly(4-vinylpyridine) with bromine. The reaction typically involves dissolving poly(4-vinylpyridine) in an appropriate solvent, such as ethanol or dioxane, and then adding bromine to the solution. The resulting product is purified through repeated precipitation and freeze-drying .
Analyse Chemischer Reaktionen
4-Ethenylpyridin-1-ium;tribromide undergoes several types of chemical reactions, including:
Oxidation: It is an efficient oxidizing agent for converting primary and secondary alcohols into aldehydes and ketones.
Oxidative Deprotection: It can deprotect trimethylsilyl ethers into alcohols or carbonyl compounds, depending on the structure of the trimethylsilyl ether.
Common reagents used in these reactions include acetic anhydride and various solvents, while the major products formed are aldehydes, ketones, and 1,1-diacetates .
Wissenschaftliche Forschungsanwendungen
4-Ethenylpyridin-1-ium;tribromide has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent and catalyst in organic synthesis
Biology: Its oxidizing properties make it useful in various biochemical applications, although specific examples are less documented.
Industry: Used in the preparation of fragrances, food additives, and other synthetic intermediates.
Wirkmechanismus
The mechanism by which poly(4-vinylpyridinium tribromide) exerts its effects involves the transfer of bromine atoms to the substrate, facilitating oxidation or deprotection reactions. The molecular targets are typically functional groups such as alcohols and trimethylsilyl ethers, which undergo transformation into aldehydes, ketones, or alcohols .
Vergleich Mit ähnlichen Verbindungen
4-Ethenylpyridin-1-ium;tribromide is unique due to its polymeric nature and strong oxidizing properties. Similar compounds include:
Poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate: Another polymeric catalyst used in organic synthesis.
Poly(4-vinylpyridine): Used as a catalyst for various organic reactions.
These compounds share some functional similarities but differ in their specific applications and reaction conditions.
Eigenschaften
Molekularformel |
N/A |
|---|---|
Molekulargewicht |
0 |
Synonyme |
Poly(4-vinylpyridine perbromide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















